molecular formula C15H16ClN3OS B5725017 3-chloro-N'-(1-methyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide

3-chloro-N'-(1-methyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide

Cat. No. B5725017
M. Wt: 321.8 g/mol
InChI Key: GSRIZFYNHALERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-(1-methyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide, also known as BTCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. In

Scientific Research Applications

3-chloro-N'-(1-methyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have affinity for the dopamine transporter, which plays a key role in regulating dopamine levels in the brain. This makes this compound a potential tool for studying the function of the dopamine system in the brain.

Mechanism of Action

3-chloro-N'-(1-methyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This results in an increase in dopamine signaling, which can have a variety of effects on the brain and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including changes in locomotor activity, body temperature, and heart rate. It has also been shown to have effects on learning and memory, as well as on the reward system in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N'-(1-methyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system in the brain. However, one limitation is that it has been shown to have some toxicity and can cause damage to dopaminergic neurons in the brain.

Future Directions

There are many potential future directions for research on 3-chloro-N'-(1-methyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide. One area of interest is the development of new compounds that are more selective for the dopamine transporter and have fewer side effects. Another area of interest is the use of this compound in animal models of psychiatric disorders, such as schizophrenia and addiction, to better understand the underlying neurobiological mechanisms of these disorders. Additionally, this compound could be used in combination with other compounds to study the interactions between different neurotransmitter systems in the brain.

Synthesis Methods

3-chloro-N'-(1-methyl-4-piperidinylidene)-1-benzothiophene-2-carbohydrazide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminothiophenol. The resulting product is then reacted with methyl piperidine-4-carboxylate and hydrazine hydrate to yield this compound.

properties

IUPAC Name

3-chloro-N-[(1-methylpiperidin-4-ylidene)amino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-19-8-6-10(7-9-19)17-18-15(20)14-13(16)11-4-2-3-5-12(11)21-14/h2-5H,6-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRIZFYNHALERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C2=C(C3=CC=CC=C3S2)Cl)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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